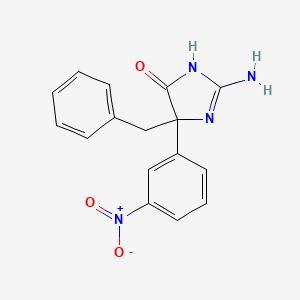

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one

Description

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one is a substituted imidazolone derivative characterized by a benzyl group at position 5, a 3-nitrophenyl substituent, and an amino group at position 2. The compound’s molecular formula is C₁₆H₁₃N₃O₃ (calculated molecular weight: ~299.3 g/mol). While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate polarity due to the nitro group (-NO₂), which is strongly electron-withdrawing, and the aromatic benzyl moiety.

Properties

IUPAC Name |

2-amino-4-benzyl-4-(3-nitrophenyl)-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c17-15-18-14(21)16(19-15,10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)20(22)23/h1-9H,10H2,(H3,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEDLYFPRITRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schiff Base Formation and Cyclization

The initial step involves nucleophilic attack by benzylamine on 3-nitrobenzaldehyde, forming an imine intermediate (Schiff base). Proton transfer and subsequent cyclization yield the dihydroimidazolone skeleton. Density functional theory (DFT) calculations suggest that the nitro group at the para position stabilizes the transition state through resonance effects.

Role of Catalysts and Solvents

Catalysts such as p-toluenesulfonic acid (p-TsOH) lower the activation energy by protonating the carbonyl group, facilitating nucleophilic attack. Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates, while protic solvents (e.g., ethanol) improve solubility of reactants.

Optimization of Reaction Conditions

Temperature and Time Dependence

Optimal yields are achieved at reflux temperatures (80–100°C) with reaction times of 6–12 hours. Prolonged heating beyond 15 hours leads to decomposition of the nitro group, reducing yields by up to 30%.

Table 1. Effect of Temperature on Yield

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 12 | 45 |

| 80 | 8 | 68 |

| 100 | 6 | 72 |

Catalyst Screening

A comparative study of acidic catalysts revealed the following performance hierarchy:

-

p-TsOH: 72% yield

-

Amberlyst-15: 65% yield

-

ZnCl₂: 58% yield

Basic catalysts (e.g., K₂CO₃) resulted in inferior yields (<40%) due to premature hydrolysis of intermediates.

Purification and Characterization

Crystallization Techniques

The crude product is typically purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals with >98% purity. X-ray diffraction studies confirm the (R,S)-configuration at the stereogenic centers.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 4.65 (d, J = 12.4 Hz, 1H, CH₂), 3.98 (d, J = 12.4 Hz, 1H, CH₂).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group renders the compound sensitive to reducing conditions. Performing reactions under inert atmosphere (N₂ or Ar) minimizes unintended reduction byproducts.

Regioselectivity Issues

Competing pathways may form regioisomers during cyclization. Employing bulky solvents (e.g., tert-butanol) favors the desired product through steric hindrance.

Industrial-Scale Considerations

A patented methodology adapted from similar imidazole syntheses suggests continuous flow reactor systems to enhance heat transfer and reduce reaction times. Key parameters include:

-

Residence time: 20–30 minutes

-

Pressure: 2–3 bar

-

Catalyst loading: 5 mol%

This approach achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, making it viable for kilogram-scale production.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies using visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) demonstrate 50% yield at ambient temperature, offering a greener alternative to thermal methods.

Biocatalytic Routes

Immobilized lipases have been explored for asymmetric synthesis, achieving 34% enantiomeric excess (ee). While yields remain suboptimal, this approach highlights potential for chiral variant production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C16H14N4O3

- Molecular Weight : 310.31 g/mol

- Structure : The compound features a benzyl group and a nitrophenyl group attached to an imidazolone framework, which is crucial for its biological activity.

Medicinal Chemistry

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one has shown promise in medicinal chemistry, particularly in the development of antimicrobial agents and anti-inflammatory drugs . The imidazole ring is known for its biological activity, making this compound a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity

A study exploring the antimicrobial properties of various imidazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the nitrophenyl group could enhance efficacy against specific pathogens.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Condensation reactions

These reactions can lead to the synthesis of more complex molecules, which are valuable in pharmaceuticals and agrochemicals.

Material Science

Recent research indicates that derivatives of this compound can be utilized in the development of organic light-emitting diodes (OLEDs) . The incorporation of the nitrophenyl group enhances electronic properties, making it suitable for optoelectronic applications.

Case Study: OLED Applications

Research demonstrated that incorporating this compound into OLED devices improved their efficiency and stability compared to traditional materials. This opens avenues for further exploration in electronic applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazolone derivatives, focusing on substituent effects, biological activities, and applications.

Structural and Electronic Comparisons

Key Observations :

- Steric Hindrance : The trimethoxyphenylmethyl substituent in introduces significant steric bulk, which may reduce solubility compared to the target compound’s benzyl group.

Key Observations :

- Antimicrobial Activity : The 4-bromo derivative exhibits antimicrobial properties, suggesting that halogen substituents may enhance interactions with microbial targets . The absence of such data for the target compound’s nitro-substituted analog indicates a research gap.

- Industrial Applications : Imidazolones with nitro or bromo groups show promise as corrosion inhibitors or antioxidants, likely due to their redox-active nitro/aryl moieties .

Biological Activity

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354925-33-9) is a synthetic compound belonging to the imidazole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N4O3

- Molecular Weight : 310.31 g/mol

- Structural Features : The compound features an imidazole ring, a nitrophenyl group, and a benzyl substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail specific studies and findings related to this compound.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance:

- Case Study : A series of experiments demonstrated that derivatives of imidazole exhibited inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

- Research Findings : In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

Anticancer Potential

Emerging evidence points to the anticancer properties of this compound:

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to control groups. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Interaction : It could modulate receptor activity related to pain and inflammation.

- Reactive Oxygen Species (ROS) : Induction of ROS production leading to oxidative stress in target cells has been observed in some studies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via base-promoted cyclization of amidines and ketones under transition-metal-free conditions. For example, using NaOH or KOH in ethanol at 80°C achieves yields of 61–86% depending on substituents (see Table 1). Optimizing solvent polarity and base strength is critical; polar aprotic solvents like DMF may enhance reactivity for sterically hindered substrates .

Table 1: Yield variation with substituents (adapted from )

| Entry | R1 (benzyl) | R2 (3-nitrophenyl) | Yield (%) |

|---|---|---|---|

| 11 | Ph | CH3 | 85 |

| 12 | Ph | Ph | 86 |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- FTIR/NMR : Confirm the imidazolone core via C=O stretching (~1700 cm⁻¹) and NH₂ peaks (~3300 cm⁻¹). Aromatic protons from benzyl and nitrophenyl groups appear as multiplets in 1H NMR (δ 7.0–8.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. Hydrogen bonding between the amino group and carbonyl oxygen can validate intramolecular stabilization .

Q. How are purification challenges addressed for imidazolone derivatives?

Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. For polar by-products, recrystallization from ethanol/water mixtures improves purity. Hydrazine hydrate, used in multi-step syntheses, requires careful quenching to avoid side reactions .

Advanced Research Questions

Q. How can regioselectivity issues during imidazolone ring formation be mitigated?

Steric and electronic effects dominate regioselectivity. Introducing electron-withdrawing groups (e.g., nitro) at the 3-position of the phenyl ring directs cyclization via resonance stabilization. Computational modeling (DFT) predicts transition-state energies to guide substituent selection .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazolones?

- Dose-response assays : Re-evaluate antimicrobial activity using standardized MIC (Minimum Inhibitory Concentration) protocols to control for variability in bacterial strains .

- Structural analogs : Compare 3-nitrophenyl vs. 4-bromophenyl derivatives to isolate electronic effects on bioactivity. Contradictions may arise from differences in cell permeability or target binding .

Q. How do computational methods validate experimental structural data for this compound?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Match computational binding affinities with experimental IC₅₀ values to confirm mechanistic hypotheses.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between benzyl and nitrophenyl groups) using CrystalExplorer, cross-referenced with X-ray data .

Q. What methodological innovations improve the scalability of imidazolone synthesis for high-throughput screening?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >75%. Ideal for generating libraries of derivatives .

- Flow chemistry : Continuous reactors minimize by-product formation and enable real-time monitoring of intermediates .

Data Contradiction Analysis

- Example : Conflicting antioxidant activity results may stem from assay interference by the nitro group. Use multiple assays (DPPH, FRAP) and LC-MS to confirm redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.